molecular formula C5H2BrClNNaO2S B15247424 Sodium6-bromo-5-chloropyridine-3-sulfinate

Sodium6-bromo-5-chloropyridine-3-sulfinate

Cat. No.: B15247424
M. Wt: 278.49 g/mol
InChI Key: ZAVGIQPEICGZLP-UHFFFAOYSA-M
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Description

Sodium6-bromo-5-chloropyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and sulfonate groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Sodium6-bromo-5-chloropyridine-3-sulfinate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium6-bromo-5-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Sodium6-bromo-5-chloropyridine-3-sulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecular architectures.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium6-bromo-5-chloropyridine-3-sulfinate involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes and receptors. The bromine and chlorine atoms may contribute to the compound’s binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloropyridine: A closely related compound with similar structural features but lacking the sulfonate group.

    5-Bromo-6-chloropyridine-3-sulfonyl chloride: Another derivative with a sulfonyl chloride group instead of a sulfonate group.

Uniqueness

Sodium6-bromo-5-chloropyridine-3-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C5H2BrClNNaO2S

Molecular Weight

278.49 g/mol

IUPAC Name

sodium;6-bromo-5-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrClNO2S.Na/c6-5-4(7)1-3(2-8-5)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

ZAVGIQPEICGZLP-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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